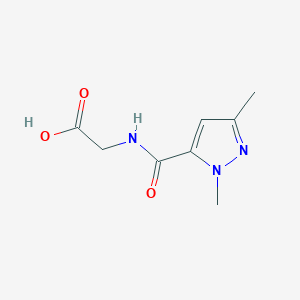![molecular formula C22H21N5O4S3 B2637119 4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline CAS No. 912906-82-2](/img/structure/B2637119.png)
4-(methylsulfonyl)-2-nitro-N-(3-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a methylsulfonyl group, a nitro group, a phenyl ring, a thiophene ring, and a 1,2,4-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and functional groups in three-dimensional space. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is often a site of reactivity in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonyl group could make the compound more polar and therefore more soluble in polar solvents .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research into the synthesis and characterization of complex molecules with sulfonyl, nitro, triazole, and thiophenyl groups often focuses on developing novel compounds with potential applications in materials science, pharmaceuticals, and agrochemicals. For instance, studies on the synthesis of azoles and triazoles have revealed methods for creating molecules with potential as intermediates in the synthesis of more complex derivatives with desired physical and chemical properties (Meshcheryakov & Shainyan, 2004; Popiołek et al., 2011). These studies often explore the chemical reactivity, stability, and potential applications of the synthesized compounds in various industrial and research settings.
Material Science and Electrochemistry
Compounds with sulfonyl and nitro groups have been investigated for their potential in material science, particularly in the development of electrochromic materials and conductive polymers. For example, research on novel donor–acceptor systems employing nitrotriphenylamine units and different thiophene derivatives has indicated the suitability of such compounds for electrochromic applications, showcasing their high optical contrasts and fast switching speeds in the near-infrared region, which could be beneficial for the development of advanced display technologies (Li et al., 2017).
Antimicrobial and Pharmacological Properties
The synthesis of novel sulfonyl derivatives, including triazole-based compounds, has been a significant area of interest in the development of new antimicrobial and antitubercular agents. Studies have demonstrated the potential of these compounds in exhibiting moderate to significant antibacterial, antifungal, and antitubercular activities, highlighting their importance in addressing various microbial infections and diseases (Kumar et al., 2013).
Catalysis and Reaction Mechanisms
Investigations into the catalytic properties and reaction mechanisms of compounds with methylsulfonyl and related groups have contributed to the development of efficient synthetic methodologies. For instance, studies on the microwave-assisted Fries rearrangement have shown how specific sulfonyl-containing compounds can be synthesized under catalyst- and solvent-free conditions, offering insights into greener and more sustainable chemical processes (Moreno-Fuquen et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methylsulfonyl-2-nitro-N-[3-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S3/c1-34(30,31)17-10-11-18(19(15-17)27(28)29)23-12-6-14-33-22-25-24-21(20-9-5-13-32-20)26(22)16-7-3-2-4-8-16/h2-5,7-11,13,15,23H,6,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJZAZKGBOWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCCCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2637036.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2637037.png)

![benzo[d][1,3]dioxol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2637042.png)


![Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2637048.png)
![9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637049.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637050.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)
![2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2637052.png)
![2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2637055.png)

![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)